molecular formula C5H9BF3K B12054419 Potassium trifluoro(3-methylbut-2-en-2-yl)borate CAS No. 1134643-90-5

Potassium trifluoro(3-methylbut-2-en-2-yl)borate

Cat. No.: B12054419
CAS No.: 1134643-90-5
M. Wt: 176.03 g/mol
InChI Key: GYUUSPIOJSPUJM-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-methylbut-2-en-2-yl)borate is a stable organoboron reagent with a branched allyl substituent. These trifluoroborate salts are widely used in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to their enhanced stability and reactivity compared to boronic acids or esters . The 3-methylbut-2-en-2-yl group imparts steric and electronic effects that influence reactivity and selectivity in catalytic transformations.

Properties

CAS No.

1134643-90-5

Molecular Formula

C5H9BF3K

Molecular Weight

176.03 g/mol

IUPAC Name

potassium;trifluoro(3-methylbut-2-en-2-yl)boranuide

InChI

InChI=1S/C5H9BF3.K/c1-4(2)5(3)6(7,8)9;/h1-3H3;/q-1;+1

InChI Key

GYUUSPIOJSPUJM-UHFFFAOYSA-N

Canonical SMILES

[B-](C(=C(C)C)C)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-methylbut-2-en-2-yl)borate can be synthesized through the reaction of 3-methylbut-2-en-2-ylboronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation. The product is then purified through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analyses .

Chemical Reactions Analysis

Rhodium-Catalyzed Conjugate Additions

The compound participates in rhodium-catalyzed conjugate additions to α,β-unsaturated carbonyl compounds, enabling the synthesis of enantiopure dihydropyranones and natural product intermediates. For example:

  • Substrate : Cyclohexenone

  • Catalyst : [Rh(nbd)₂]BF₄ (3 mol%) with (S)-BINAP ligand

  • Conditions : Dioxane, 95°C, 16 hours

  • Yield : 90% with 90% enantiomeric excess (ee) .

This reaction is critical for constructing stereogenic centers in natural products like diospongin B .

Suzuki-Miyaura Cross-Coupling Reactions

The alkenyl trifluoroborate group undergoes palladium-catalyzed cross-coupling with aryl or heteroaryl halides. Key findings include:

SubstrateCatalyst SystemConditionsYieldSource
Trimethylanilinium saltNi(COD)₂/IMes- HCl (30 mol%)KOH, dioxane, 80°C, 16–24 h25%
Aryl bromidesPd/XPhos (2 mol%)THF, 0.5 M K₃PO₄, 40°C99%

Challenges include protodeboronation under aqueous conditions, mitigated by using anhydrous solvents or stabilized catalysts .

Olefin Transposition Reactions

Rhodium catalysts facilitate olefin transposition via a chain-walking mechanism, repositioning double bonds in alkenyl trifluoroborates:

  • Catalyst : Rhodium complexes (e.g., [RhCl(PPh₃)₃])

  • Mechanism : Sequential β-hydride elimination/reinsertion

  • Outcome : Migration of the double bond to thermodynamically favored positions .

This reaction is stereospecific and avoids competing protodeboronation pathways .

Nitrosation Reactions

Under nitrosation conditions (NOBF₄ in acetonitrile), aryltrifluoroborates form nitroso derivatives. While not directly tested on this compound, analogous reactions suggest potential:

ReactionConditionsYieldSource
Aryltrifluoroborate → NitrosoareneNOBF₄, CH₃CN, rt, 30 sec89–96%

Oxidation and Reduction

The alkenyl group can undergo epoxidation or hydrogenation without degrading the boron functionality, enabling post-functionalization .

Challenges and Stability Considerations

  • Protodeboronation : Competing hydrolysis under basic/aqueous conditions reduces yields. Anhydrous solvents (e.g., THF, dioxane) and rapid reaction setups minimize this issue .

  • Steric Effects : Bulky substituents near the boron center hinder transmetalation in cross-couplings, requiring optimized ligands (e.g., XPhos, IMes) .

Comparative Reactivity

PropertyPotassium TrifluoroborateBoronic Acid
StabilityHigh (air/moisture-stable)Low (prone to polymerization)
SolubilitySoluble in polar solventsVariable (often insoluble)
Functional Group ToleranceBroad (epoxidation-compatible)Limited

Data synthesized from .

Scientific Research Applications

Synthetic Applications

Potassium trifluoro(3-methylbut-2-en-2-yl)borate offers several advantages:

  • Stability: Superior shelf life compared to boronic acids.
  • Reactivity: Enhanced reactivity under mild conditions.
  • Versatility: Can participate in various transformations, including nucleophilic additions and substitutions.

Pharmaceutical Applications

The compound has been explored for its potential in synthesizing bioactive molecules. For instance, it can facilitate the construction of complex structures necessary for drug development.

Case Study: Synthesis of Bioactive Compounds

Recent studies have demonstrated that this compound can be employed to synthesize derivatives of known pharmaceuticals, enhancing their efficacy and selectivity. The compound's ability to form stable intermediates allows for the efficient assembly of complex molecular architectures.

Agrochemical Applications

In the agrochemical sector, this compound has been utilized to develop new pesticides and herbicides. Its application in synthesizing agrochemicals that target specific pests has shown promising results.

Table 2: Agrochemical Developments Using Trifluoroborates

Agrochemical TypeActive IngredientApplication Area
InsecticidesTrifluoromethylpyridine derivativesCrop protection
HerbicidesAlkyltrifluoroboratesWeed control

Mechanism of Action

The mechanism of action of potassium trifluoro(3-methylbut-2-en-2-yl)borate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can interact with various molecular targets and pathways, depending on the specific reaction and conditions .

Comparison with Similar Compounds

Reactivity in Catalytic Reactions

Compound Reaction Type Yield (%) Key Observations Reference
K[CF₃(3-methylbut-2-en-2-yl)B] Suzuki-Miyaura coupling N/A Expected high reactivity due to allyl transmetallation efficiency
K[CF₃(1H-inden-2-yl)B] Brønsted acid-catalyzed substitution 79 Electron-rich indenyl group enhances nucleophilicity
K[CF₃(CH₂OCH₃)B] Cross-coupling with aryl chlorides 60–85 Solubility challenges require specialized purification
K[CF₃(p-tolyl)B] Trifluoromethyltelluration 0 Aryl borates fail in Cu-mediated reactions
K[CF₃(vinyl)B] Allylation of tosylimines 70–90 Linear allyl group facilitates transmetallation

Key Insights :

  • Steric Effects : The branched allyl group in the target compound may slow transmetallation compared to linear analogs (e.g., vinyltrifluoroborate) but improve selectivity in sterically demanding reactions.
  • Yield Optimization : Electron-withdrawing substituents (e.g., trifluoromethylstyryl) in styryltrifluoroborates enhance yields (78%) compared to electron-rich analogs (54%) .

Solubility and Stability

  • Allyl Borates : Branched derivatives like the target compound exhibit moderate solubility in polar aprotic solvents (e.g., acetone), though less than linear analogs (e.g., butenyltrifluoroborate) .
  • Aryl Borates : Poor solubility in organic solvents often necessitates aqueous workup .
  • Alkoxymethyl Borates : Require Soxhlet extraction for isolation due to low solubility .

Biological Activity

Potassium trifluoro(3-methylbut-2-en-2-yl)borate is a notable compound in the field of organoboron chemistry, particularly due to its applications in organic synthesis and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

Molecular Formula: C₅H₈BF₃K
Molecular Weight: 147.98 g/mol
CAS Number: Not specifically listed, but related compounds are documented.

The compound features a trifluoroborate group, which contributes to its reactivity in various chemical transformations, especially in cross-coupling reactions like the Suzuki-Miyaura reaction. Its unique structure allows for specific interactions with biological molecules, potentially influencing cellular processes.

Synthesis

This compound can be synthesized through a series of reactions involving boron derivatives and alkylation processes. The general synthetic route includes:

  • Formation of Trifluoroborate: Reacting 3-methylbut-2-en-2-ol with boron trifluoride.
  • Potassium Salification: Neutralizing the boron compound with potassium hydroxide or potassium carbonate to form the potassium salt.

Research indicates that this compound may exhibit various biological activities, which can be summarized as follows:

  • Antioxidant Properties: Compounds in the boron family have been shown to scavenge free radicals, providing potential protective effects against oxidative stress.
  • Anti-inflammatory Effects: Some studies suggest that organoboron compounds can modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
  • Antitumor Activity: There is emerging evidence that certain boron compounds can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological implications of organoboron compounds similar to this compound:

  • Study on HepG2 Cells:
    • Objective: To assess the cytotoxic effects of boron compounds on liver cancer cells.
    • Findings: The study showed that specific boron derivatives could inhibit cell proliferation and induce apoptosis through mitochondrial pathways, suggesting potential therapeutic uses in hepatocellular carcinoma (HCC) treatment .
  • Antioxidative Studies:
    • Objective: To evaluate the free radical scavenging ability of boron-containing compounds.
    • Results: Compounds demonstrated significant antioxidative activity, reducing oxidative damage in vitro .
  • Inflammation Modulation:
    • Research Focus: Investigating the impact of organoboron compounds on inflammatory markers.
    • Outcome: Certain derivatives inhibited TNF-alpha production, indicating a potential role in managing inflammatory diseases .

Comparative Data Table

Compound NameMolecular FormulaKey Biological ActivitiesReferences
This compoundC₅H₈BF₃KAntioxidant, Anti-inflammatory, Antitumor
Potassium trifluoro(phenyl)borateC₆H₆BF₃KAnticancer properties in breast cancer models
Potassium trifluoro(alkyl)borateVariableGeneral applications in organic synthesis

Q & A

Q. What are the standard synthetic routes for preparing potassium trifluoro(3-methylbut-2-en-2-yl)borate?

The compound is typically synthesized via reaction of (3-methylbut-2-en-2-yl)boronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous medium under mild conditions (0–25°C). A base like K₂CO₃ is often added to stabilize the trifluoroborate anion. Purification involves filtration and vacuum drying to isolate the crystalline product .

Q. How is the structure of this compound confirmed experimentally?

Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B) and mass spectrometry. For example, ¹¹B NMR shows a quartet (~-1.8 ppm, J = 32–37 Hz) due to B-F coupling, while ¹⁹F NMR exhibits a doublet of doublets (~-134 to -136 ppm) .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used in Suzuki-Miyaura cross-coupling reactions to form C–C bonds. For example, coupling with alkenyl bromides using PdCl₂(dppf)·CH₂Cl₂ (10 mol%) and Cs₂CO₃ (3 equiv.) in aqueous toluene at 80°C achieves yields of 49–95% .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, base) influence cross-coupling efficiency?

Aqueous toluene is preferred for solubility and stability of the trifluoroborate. Cs₂CO₃ outperforms other bases (e.g., K₂CO₃) due to enhanced activation of the boron center. Elevated temperatures (80–100°C) accelerate transmetallation but may require inert atmospheres to prevent oxidation .

Q. What strategies mitigate low yields in couplings with sterically hindered substrates?

  • Catalyst optimization : Bulky ligands like DavePhos improve steric tolerance.
  • Microwave-assisted synthesis : Reduces reaction time and byproduct formation.
  • Pre-activation : Pre-forming the boronate complex with Ag₂O enhances reactivity .

Q. How does the trifluoroborate group affect stability and reactivity compared to boronic acids?

The trifluoroborate group increases hydrolytic stability, enabling storage under ambient conditions. However, it requires stronger bases (e.g., Cs₂CO₃) for activation, which can complicate reactions with acid-sensitive substrates. The B-F bonds also reduce protodeboronation side reactions .

Q. How should researchers address contradictions in reported yields (e.g., 49% vs. 95%) for similar substrates?

Contradictions often arise from:

  • Substrate purity : Trace moisture or oxygen degrades Pd catalysts.
  • Catalyst loading : Sub-optimal Pd ratios (<5 mol%) reduce turnover.
  • Workup methods : Column chromatography vs. crystallization can alter isolated yields. Systematic screening (e.g., Design of Experiments) is recommended to identify critical variables .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

  • Store at 2–8°C under argon.
  • Avoid prolonged exposure to light or humidity.
  • Pre-dry solvents (e.g., toluene over molecular sieves) to minimize hydrolysis .

Methodological Tables

Q. Table 1. Representative Cross-Coupling Conditions

SubstrateCatalystBaseSolventYieldReference
Alkenyl bromidePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃H₂O/toluene49–95%
Aryl chloridePd(OAc)₂/XPhosK₃PO₄DMF/H₂O60–85%

Q. Table 2. Key Spectral Data

TechniqueKey SignalsReference
¹¹B NMRδ -1.8 (q, J = 32.8 Hz)
¹⁹F NMRδ -136.4 (dd, J = 66.1, 32.9 Hz)

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